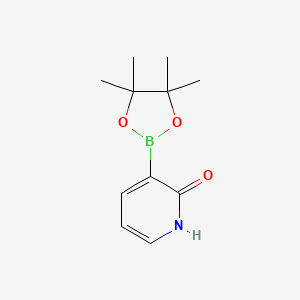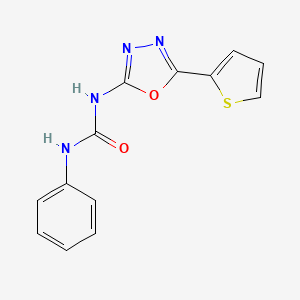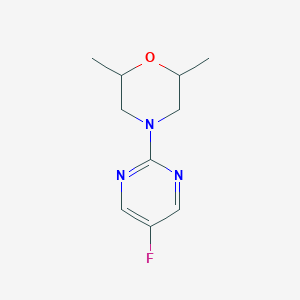
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Biological Evaluation and Synthesis
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide belongs to a class of compounds extensively studied for their biological activities. One of the pivotal studies in this field was the synthesis and biological evaluation of 1,5-diarylpyrazole derivatives, which includes a similar compound structure. This study was primarily focused on identifying potent and selective inhibitors of cyclooxygenase-2 (COX-2). The researchers conducted extensive structure-activity relationship (SAR) work, leading to the discovery of several potent inhibitors. This research was crucial in advancing the development of selective COX-2 inhibitors, with one of the compounds, celecoxib, making it to phase III clinical trials for treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Antimicrobial and Antiproliferative Applications
Another significant area of research involving pyrazole derivatives includes the synthesis of novel compounds and the evaluation of their antimicrobial activities. A study synthesized new series of pyrazole and imidazole derivatives and screened them for antimicrobial activity. This research highlighted the potential of pyrazole derivatives in contributing to the development of new antimicrobial agents (Idhayadhulla et al., 2012). Furthermore, pyrazole derivatives have been synthesized with varying regioselectivity, and their biological studies indicated potential antiproliferative effects, particularly against breast cancer and leukemic cells, suggesting their utility in cancer treatment (Ananda et al., 2017).
Material Science and Luminescence Applications
In the field of material science, pyrazole derivatives have been used in the synthesis and characterization of lanthanide complexes, with a focus on their luminescence properties. This research has implications for the development of new materials with specific optical properties, potentially useful in various technological applications (Pettinari et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-3-16(13-7-5-4-6-8-13)18(22)19-12-15-11-17(14-9-10-14)21(2)20-15/h4-8,11,14,16H,3,9-10,12H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVMCRUMUWQXGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=NN(C(=C2)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

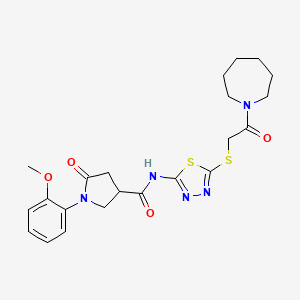
![tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate](/img/no-structure.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B2826520.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2826521.png)



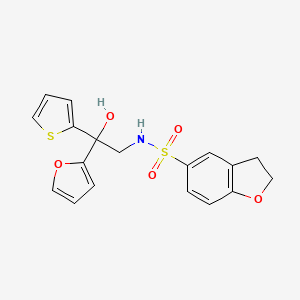
![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-indazol-3-yl)methanone](/img/structure/B2826531.png)
